1,3-Dibromo-2,2-dimethoxypropane

描述

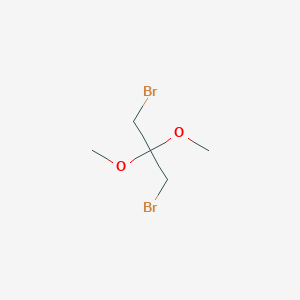

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dibromo-2,2-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAHOXOBYHMHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)(CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370153 | |

| Record name | 1,3-Dibromo-2,2-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22094-18-4 | |

| Record name | 1,3-Dibromo-2,2-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIBROMO-2,2-DIMETHOXYPROPANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Purification Techniques for Research Grade 1,3 Dibromo 2,2 Dimethoxypropane

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. For this compound, recrystallization from ethanol (B145695) has been reported as a suitable purification method. The process involves dissolving the crude solid in a minimum amount of hot ethanol and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution.

In some synthetic procedures, a crystallization step is integrated into the workup. For instance, after synthesis via a continuous flow method, the reaction liquid can be pumped into a crystallization reactor and cooled to -10°C with stirring for a period of time to induce crystallization of the product. google.com

Flash Column Chromatography

For the separation of complex mixtures or to achieve very high purity, flash column chromatography is a powerful technique. While specific protocols for this compound are not extensively detailed in the available literature, the principles of this technique are applicable.

Flash chromatography involves the use of a stationary phase, typically silica (B1680970) gel, packed into a column. The crude product is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column under pressure. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. By carefully selecting the solvent system, it is possible to isolate the desired compound in a highly pure form.

For a compound like this compound, a typical solvent system for flash chromatography could involve a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The optimal ratio would be determined empirically using thin-layer chromatography (TLC).

Reactivity and Mechanistic Investigations of 1,3 Dibromo 2,2 Dimethoxypropane

Nucleophilic Substitution Patterns of 1,3-Dibromo-2,2-dimethoxypropane

The presence of two primary bromide leaving groups makes this compound an excellent substrate for a variety of nucleophilic substitution reactions. The mechanism of these reactions primarily follows an SN2 pathway, where a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion. The reactivity of the bromine atoms makes this compound a useful intermediate for introducing a three-carbon unit into a molecule.

Regioselective and Stereoselective Functionalization Pathways

While the two bromomethyl groups are chemically equivalent, leading to statistical mixtures in simple substitution reactions, the potential for regioselective and stereoselective functionalization exists, particularly in more complex systems or through subsequent reactions of its derivatives.

An important example of stereoselectivity is observed in the synthesis of (E)- and (Z)-1,3-dibromo-2-methoxypropene. nih.gov This transformation proceeds from this compound, and the resulting isomeric mixture can be enriched in the desired E-isomer through photochemical irradiation. nih.gov The distinct reactivity of the allylic and vinylic bromides in the resulting methoxypropene isomers allows for further selective functionalization. nih.gov

| Starting Material | Reagents/Conditions | Product(s) | Selectivity |

| This compound | 1. Dehydrobromination 2. UV irradiation | (E)- and (Z)-1,3-dibromo-2-methoxypropene | Stereoselective enrichment of E-isomer |

Formation of Diverse Oxygenated and Halogenated Organic Scaffolds

The dual reactivity of this compound allows for the construction of a wide array of organic structures. By reacting with various nucleophiles, diverse oxygenated and halogenated scaffolds can be synthesized.

A notable example is the reaction with sodium sulfide (B99878). This reaction leads to the formation of a thietane (B1214591) precursor, a four-membered sulfur-containing heterocycle. beilstein-journals.orgbeilstein-journals.org Thietanes are significant structural motifs in medicinal chemistry. beilstein-journals.orgbeilstein-journals.org The reaction proceeds via a double nucleophilic displacement of the two bromine atoms by the sulfide ion. beilstein-journals.orgbeilstein-journals.org

Furthermore, this dibromo compound is a precursor for halogenated building blocks like (E)- and (Z)-1,3-dibromo-2-methoxypropene, which are valuable in the synthesis of natural products. nih.gov These subsequent transformations highlight the utility of this compound in creating complex and functionally diverse molecules.

| Reactant(s) | Product Scaffold | Significance |

| This compound, Sodium Sulfide | Thietane derivative | Important sulfur-containing heterocycle in medicinal chemistry |

| This compound | (E)- and (Z)-1,3-dibromo-2-methoxypropene | Versatile building blocks for natural product synthesis |

Cyclization Reactions Mediated by this compound

The ability of this compound to act as a dielectrophile makes it a key reagent in various cyclization reactions, enabling the construction of strained ring systems and macrocycles.

Construction of Small Ring Systems, including Four-Membered Rings

This compound is a crucial starting material for the synthesis of four-membered rings. patsnap.comgoogle.com It is particularly noted as a key material for the preparation of aza-four-membered rings (azetidines). google.com Azetidines are important structural components in many biologically active compounds. The synthesis typically involves the reaction of this compound with a primary amine, where the amine nitrogen acts as the nucleophile, displacing both bromine atoms to form the heterocyclic ring.

Similarly, its reaction with sodium sulfide provides a route to thietanes, which are four-membered sulfur-containing heterocycles. beilstein-journals.orgbeilstein-journals.org This double nucleophilic substitution is an effective method for creating the thietane core structure. beilstein-journals.orgbeilstein-journals.org

| Ring System | Description |

| Azetidines | Four-membered nitrogen-containing heterocycles, often synthesized using primary amines. |

| Thietanes | Four-membered sulfur-containing heterocycles, synthesized using sulfide nucleophiles. |

Synthesis of Spirocyclic Frameworks (e.g., Spiro[3.3]heptanes)

While direct one-pot synthesis of spiro[3.3]heptanes using this compound is not extensively documented, it serves as a critical precursor for building blocks used in the synthesis of complex spirocyclic systems like azaspiro[3.3]heptanes. These spirocycles are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. The synthetic strategy often involves converting this compound into a more elaborate intermediate which then undergoes cyclization to form the spirocyclic framework.

Involvement in Macrocyclization and Peptide Derivatization

This compound has been identified as a useful reagent for the cyclization of polypeptides. patsnap.comgoogle.com In peptide chemistry, creating cyclic structures can enhance the stability, bioactivity, and conformational rigidity of peptides. This compound acts as a linker, reacting with two nucleophilic residues within a peptide chain, such as the side chains of cysteine or lysine, to form a macrocyclic structure. This process of dithiol bis-alkylation is a robust method for peptide cyclization.

Transition Metal-Catalyzed Transformations of this compound

The presence of two reactive carbon-bromine (C-Br) bonds makes this compound a suitable substrate for various transition metal-catalyzed reactions. These methodologies allow for the formation of complex molecular architectures through the selective activation and functionalization of the C-Br bonds.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound has been utilized as a substrate in such transformations. The dual bromine atoms on the propane (B168953) backbone allow it to act as a versatile electrophile in organometallic synthesis.

Notably, it is an intermediate in synthetic routes that involve Suzuki-Miyaura cross-coupling reactions. harvard.edunih.gov The Suzuki reaction, a powerful method for forming carbon-carbon bonds, typically involves the palladium-catalyzed reaction between an organoboron compound and an organic halide. harvard.edunih.gov While direct coupling of both bromine atoms in this compound in a single Suzuki reaction is not extensively detailed, its role as a precursor highlights its compatibility with palladium-catalyzed processes. For instance, synthetic pathways for pharmaceutical intermediates utilize this compound in sequences that include Suzuki couplings, which are initiated by palladium(0) and palladium(II) catalysts.

The general mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. uwindsor.ca The reactivity of the leaving group is a crucial factor, with bromides being effective substrates. harvard.edu

Below is a representative table of conditions for Suzuki-Miyaura coupling reactions, which are often employed in synthetic routes involving derivatives of this compound.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Reactions

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [Pd₂(dba)₃] |

| Ligand | Phosphines (e.g., PPh₃, PCy₃), N-Heterocyclic Carbenes (NHCs) |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH |

| Solvent | Toluene, Dioxane, DMF, THF, Water (often biphasic) |

| Boron Reagent | Boronic acids (RB(OH)₂), Boronate esters (RB(OR)₂) |

| Temperature | Room Temperature to >100 °C |

This table presents generalized conditions for the Suzuki-Miyaura reaction and is not specific to this compound as the direct substrate but reflects the types of conditions used in synthetic sequences involving this compound.

While the Suzuki reaction is prominent, other palladium-catalyzed reactions such as the Heck reaction, which couples organic halides with alkenes, also represent a fundamental transformation in organic synthesis where alkyl bromides can participate. organic-chemistry.orgthieme-connect.denih.govresearchgate.net

Exploration of Other Catalytic Systems for C-X Bond Activation

Beyond palladium, other transition metals have been explored for their ability to catalyze reactions involving the activation of carbon-halogen bonds.

Ruthenium-Catalyzed Reactions: Ruthenium complexes are known to catalyze a wide array of chemical transformations, offering unique reactivity. nih.gov While specific studies focusing on ruthenium-catalyzed cross-coupling of this compound are not prevalent, research has shown that ruthenium can catalyze formal sp³ C-H activation and cyclization reactions, demonstrating its potential for activating otherwise inert bonds. nih.govrsc.org

Gallium-Catalyzed Reactions: Gallium(III) salts, such as GaCl₃, have been employed as catalysts in cycloaddition reactions. For example, a GaCl₃-catalyzed [3+2] cycloaddition has been reported in a synthetic route starting from a derivative of this compound. This indicates a role for Lewis acid catalysis in activating substrates derived from this dibromo compound for the formation of cyclic systems. nih.gov

Role of this compound as a Bromine Source

The primary role of this compound in many reactions is that of a bifunctional electrophile, where the bromine atoms function as leaving groups. The high reactivity of the C-Br bonds allows the compound to be attacked by nucleophiles, leading to substitution reactions.

This reactivity is harnessed in the synthesis of cyclic compounds. For example, in the reaction with diisopropyl malonate, this compound acts as a 1,3-dielectrophile. The reaction proceeds via a double alkylation mechanism:

Deprotonation: A base deprotonates the diisopropyl malonate to form a nucleophilic enolate.

Alkylation & Cyclization: The enolate performs a nucleophilic attack on one of the electrophilic carbons of this compound, displacing a bromide ion. A subsequent intramolecular nucleophilic attack displaces the second bromide ion, leading to the formation of a cyclobutane (B1203170) ring.

In this context, this compound provides the three-carbon backbone for the new ring structure, with the bromine atoms serving as the reactive sites that are ultimately eliminated. Its application in forming four-membered rings is a key feature of its synthetic utility. google.com

Kinetic and Thermodynamic Studies of this compound Reactivity

Detailed quantitative kinetic and thermodynamic studies on the reactivity of this compound are not extensively documented in publicly available literature. However, its chemical behavior provides qualitative insights into its reactivity. The compound's utility as a precursor in multi-step syntheses suggests that its reactions, such as the cyclization with malonates, proceed at practical rates under standard laboratory conditions.

Applications of 1,3 Dibromo 2,2 Dimethoxypropane in Complex Molecule Synthesis

Precursor for Pharmaceutical Intermediates and Lead Compounds

1,3-Dibromo-2,2-dimethoxypropane serves as a crucial starting material in the synthesis of these valuable BCP structures. amazonaws.com It is often used in reactions to form four-membered rings, which are key intermediates on the path to more complex bicyclic systems. patsnap.com For instance, it can react with nucleophiles to generate substituted cyclobutane (B1203170) derivatives. These cyclobutanones are then transformed through further synthetic steps into functionalized BCPs. amazonaws.com The ability to generate these sought-after BCP cores makes this compound an important building block in the development of new pharmaceutical lead compounds. The unique geometry of BCPs allows them to act as surrogates for para-substituted benzene (B151609) rings, a common motif in many bioactive molecules. amazonaws.com

Building Block in Agrochemical Synthesis

The utility of this compound extends into the field of agrochemical synthesis, where the development of novel, effective, and environmentally benign pesticides and herbicides is a primary goal. Similar to its role in pharmaceuticals, this compound is instrumental in creating BCP scaffolds for agrochemical applications. amazonaws.com

The introduction of the rigid, non-planar BCP moiety can influence the biological activity, uptake, and transport of an agrochemical within a target organism. By replacing traditional aromatic groups with BCPs derived from this compound, chemists can fine-tune the physicochemical properties of a molecule to enhance its efficacy and selectivity. This strategic use of BCPs as bioisosteres is a growing trend in the design of next-generation agrochemicals. amazonaws.com

Synthesis of Strain-Engineered Carbocyclic Systems (e.g., Bicyclo[1.1.1]pentyl Boronates)

A significant and specific application of this compound is in the synthesis of strain-engineered carbocyclic systems, most notably multi-substituted bicyclo[1.1.1]pentyl boronates. amazonaws.com These compounds are highly valuable because the boronate group (such as a boronic pinacol (B44631) ester, or Bpin) is a versatile functional handle that can be readily converted into a wide array of other chemical groups through well-established cross-coupling reactions. nih.govresearchgate.net

A novel synthetic approach utilizes this compound to construct substituted cyclobutanone (B123998) precursors. amazonaws.com These cyclobutanones are then converted into sulfonyl hydrazones. The subsequent intramolecular coupling of these intermediates, often promoted by a base, leads to the formation of the highly strained BCP core with a boronate ester at a bridgehead position. nih.gov This method provides access to previously hard-to-make tri-substituted BCPs, opening up new areas of chemical space for exploration. amazonaws.com The modularity afforded by the boronate group allows for the programmed and divergent synthesis of a wide variety of complex, multi-substituted bicyclic molecules. amazonaws.com

| Reactant 1 | Reactant 2 | Product | Significance |

| Substituted Cyclobutanone (from this compound) | Sulfonyl Hydrazide & Boronic Ester | Substituted Bicyclo[1.1.1]pentyl Boronate | Access to versatile, multi-substituted BCP building blocks. amazonaws.comnih.gov |

Incorporation into Polymer and Resin Architectures as a Crosslinking Agent

There is currently no available research data detailing the specific application of this compound as a crosslinking agent in the synthesis of polymer and resin architectures.

Utility in the Modular Assembly of Advanced Functional Materials

The applications of this compound are not limited to life sciences. The BCP scaffolds synthesized from this compound are also playing an emerging role in material chemistry. amazonaws.comresearchgate.net The rigid, cage-like structure of BCPs provides a unique building block for the creation of advanced functional materials with novel properties.

By incorporating BCP units into larger molecular assemblies or polymer backbones, it is possible to control the spacing and orientation of functional groups with high precision. This can lead to the development of new materials with tailored electronic, optical, or mechanical properties. The synthetic accessibility of functionalized BCPs, enabled by precursors like this compound, is therefore a key factor driving innovation in the field of materials science. amazonaws.com

Advanced Spectroscopic and Structural Elucidation of 1,3 Dibromo 2,2 Dimethoxypropane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,3-Dibromo-2,2-dimethoxypropane. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals that correspond to the different types of protons in the molecule. The methoxy (B1213986) groups (–OCH₃) typically show a singlet, while the methylene (B1212753) protons (–CH₂Br) adjacent to the bromine atoms also produce a characteristic signal. The chemical shifts of these protons are influenced by the electronegative bromine and oxygen atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for the carbon atoms in the molecule. This includes the carbon of the methoxy groups, the central quaternary carbon, and the carbon atoms of the brominated methylene groups.

While specific NMR data for fluorinated derivatives of this compound are not extensively detailed in readily available literature, ¹⁹F NMR would be a crucial tool for their characterization. It would provide information on the chemical environment of the fluorine atoms, aiding in the confirmation of successful fluorination and the determination of the regiochemistry of the substitution.

Below is a table summarizing typical NMR data for this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.3 | Singlet | -OCH₃ |

| ¹H | ~3.6 | Singlet | -CH₂Br |

| ¹³C | ~52 | Quartet | -OCH₃ |

| ¹³C | ~35 | Triplet | -CH₂Br |

| ¹³C | ~101 | Singlet | C(OCH₃)₂ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS is essential for confirming its molecular formula, C₅H₁₀Br₂O₂. sigmaaldrich.com The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, with significant peaks corresponding to the different combinations of the ⁷⁹Br and ⁸¹Br isotopes.

Gas chromatography-mass spectrometry (GC-MS) is a common method used for the analysis of this compound. nih.gov In GC-MS, the compound is first separated from other components in a mixture by gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum shows the molecular ion peak as well as various fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

Predicted collision cross-section values for different adducts of this compound have been calculated, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 260.91203 | 136.7 |

| [M+Na]⁺ | 282.89397 | 147.5 |

| [M-H]⁻ | 258.89747 | 140.9 |

| [M+NH₄]⁺ | 277.93857 | 157.1 |

| [M+K]⁺ | 298.86791 | 133.0 |

Data from PubChemLite, calculated using CCSbase. uni.lu

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, oxygen, and bromine) in a sample of this compound. This analysis is crucial for verifying the empirical formula of the compound. The experimentally determined percentages of each element are compared with the theoretical values calculated from the molecular formula, C₅H₁₀Br₂O₂. sigmaaldrich.com A close agreement between the experimental and theoretical values provides strong evidence for the purity and identity of the compound.

| Element | Theoretical Percentage |

| Carbon (C) | 22.92% |

| Hydrogen (H) | 3.85% |

| Bromine (Br) | 61.01% |

| Oxygen (O) | 12.22% |

Chromatographic Techniques for Reaction Monitoring and Product Isolation (e.g., GC, TLC)

Chromatographic techniques are indispensable tools for monitoring the progress of reactions involving this compound and for the purification of the resulting products.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to qualitatively monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can visualize the disappearance of the starting materials and the appearance of the product. This allows for the determination of the optimal reaction time.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. It is used to determine the purity of this compound and to analyze the composition of reaction mixtures. google.com The retention time of the compound is a characteristic property that can be used for its identification. When coupled with a detector such as a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative information about the components of a mixture. nih.gov

These chromatographic methods are crucial for ensuring the quality and purity of synthesized this compound and its derivatives, which is essential for their use in further research and applications. medchemexpress.comsigmaaldrich.com

Based on the conducted research, there is a significant lack of specific theoretical and computational chemistry studies focused solely on this compound in publicly available scientific literature. While general principles of the requested theoretical methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are well-documented, their direct application to and detailed results for this compound are not present in the search findings.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline with detailed research findings and data tables for this specific compound. The available information is limited to basic chemical properties, synthesis, and safety data, which falls outside the scope of the user's specific instructions focused on theoretical and computational chemistry.

Emerging Research Avenues and Future Perspectives in 1,3 Dibromo 2,2 Dimethoxypropane Chemistry

Development of Novel Catalytic Systems for Transformations Involving 1,3-Dibromo-2,2-dimethoxypropane

The reactivity of the two bromine atoms in this compound makes it an ideal substrate for a variety of catalytic transformations. Current research is actively focused on developing novel catalytic systems to enhance the efficiency, selectivity, and scope of reactions involving this compound. A significant area of interest lies in palladium-catalyzed coupling reactions. These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of many organic molecules.

Furthermore, the development of catalysts for asymmetric transformations is a key objective. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit vastly different biological activities. Catalytic systems that can selectively produce one enantiomer over the other are therefore highly sought after, particularly in the pharmaceutical industry. The unique structural features of this compound present both challenges and opportunities for the design of such catalysts.

Integration of this compound Chemistry into Automated and High-Throughput Synthesis Platforms

The demand for the rapid synthesis and screening of large numbers of compounds has fueled the development of automated and high-throughput synthesis platforms. beilstein-journals.org The integration of this compound chemistry into these systems holds significant promise for accelerating drug discovery and materials science research. Its utility as a versatile building block, capable of participating in a range of chemical reactions, makes it an attractive candidate for such automated processes.

Recent advancements have seen the adoption of continuous flow technology for the synthesis of this compound itself. google.com This method offers improved reaction efficiency and safety compared to traditional batch processes, and it mitigates the formation of polysubstituted byproducts. google.com The ability to produce this key intermediate in a continuous manner is a critical step towards its seamless integration into fully automated synthesis workflows. These platforms can be programmed to perform a series of reactions in a sequential and parallel fashion, enabling the rapid generation of diverse molecular libraries based on the this compound scaffold.

Exploration of New Chemical Space through this compound-Derived Building Blocks

The inherent reactivity of this compound allows for its conversion into a wide array of other useful building blocks. The two bromine atoms can be readily displaced by various nucleophiles, leading to the introduction of diverse functional groups. This opens up avenues for the exploration of new and uncharted areas of chemical space.

For instance, the reaction of this compound with different amines, thiols, or alcohols can generate a library of compounds with varying electronic and steric properties. These new building blocks can then be employed in further synthetic transformations to create novel molecular architectures that were previously inaccessible. This expansion of the chemical toolkit is essential for the discovery of new drugs, agrochemicals, and functional materials.

Advancements in Sustainable Synthesis Protocols for this compound and its Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes. Researchers are actively seeking to develop more sustainable and environmentally friendly methods for the production of this compound and its derivatives. A key focus is on improving the atom economy of the synthesis, which involves maximizing the incorporation of all starting materials into the final product and minimizing waste.

| Starting Materials | Reaction Conditions | Yield | Purity | Reference |

| Acetone (B3395972), Methanol (B129727), Bromine | Room temperature, ~24h stirring | - | 97-99% | google.com |

| Acetone, Methanol, Bromine | Temperature not higher than 20°C, ~24h stirring | - | - | patsnap.com |

| Acetone, Methanol, Bromine | Continuous flow, reaction time <10 min | Improved | Reduced byproducts | google.com |

Potential for Designed Synthesis of Bioactive Molecules Utilizing this compound Scaffolds

The structural framework of this compound makes it an attractive scaffold for the designed synthesis of bioactive molecules. medchemexpress.com Its ability to form four-membered rings is particularly noteworthy in the development of modern medicine and chemistry. patsnap.com The gem-dimethoxy group can act as a protected ketone, which can be deprotected under specific conditions to reveal a reactive carbonyl group. This latent functionality, combined with the two bromine atoms, provides multiple points for molecular elaboration and diversification.

This compound is already utilized as a key intermediate in the synthesis of certain pharmaceutical drug candidates. The strategic incorporation of the this compound motif into a larger molecule allows for the precise installation of key pharmacophoric features. Future research in this area will likely focus on the rational design of novel therapeutic agents by leveraging the unique chemical properties of this versatile building block. The ability to systematically modify the scaffold will be instrumental in optimizing the biological activity and pharmacokinetic properties of new drug candidates.

常见问题

Q. How should contradictory toxicological data be reconciled in risk assessments?

- Data Gaps : Acute toxicity data are unavailable, but structural analogs (e.g., 1,3-dibromopropane) suggest moderate toxicity (LD₅₀ ~200 mg/kg in rats).

- Precautionary Measures : Assume worst-case thresholds and implement ALARA (As Low As Reasonably Achievable) exposure protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。